

Solubility Profile of 4-iodo-1H-imidazole: A

**Technical Guide for Researchers** 

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Compound of Interest		
Compound Name:	4-iodo-1H-imidazole	
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This technical guide provides a detailed overview of the solubility characteristics of **4-iodo-1H-imidazole**, a key building block in medicinal chemistry and pharmaceutical development. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various biological assays. This document outlines the available solubility data, presents standardized experimental protocols for its determination, and offers a visual representation of a typical solubility assessment workflow.

# **Core Concepts in Solubility**

The solubility of an active pharmaceutical ingredient (API) or intermediate is a crucial physicochemical property that significantly impacts its bioavailability and developability. Solubility is typically assessed under two main conditions:

- Kinetic Solubility: This measures the concentration of a compound in solution upon rapid dissolution, often from a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. It is a non-equilibrium measurement frequently used in high-throughput screening during early-stage drug discovery.
- Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum
  concentration of a compound that can be dissolved in a solvent at a specific temperature and
  pressure to form a saturated solution. The shake-flask method is the gold standard for
  determining thermodynamic solubility.



## Solubility Profile of 4-iodo-1H-imidazole

Comprehensive quantitative solubility data for **4-iodo-1H-imidazole** in a wide range of common solvents is not extensively available in peer-reviewed literature. However, a combination of qualitative information from various sources and a single quantitative data point allows for the construction of a general solubility profile.

Table 1: Quantitative and Qualitative Solubility of **4-iodo-1H-imidazole** 

Solvent	Solvent Type	Quantitative Solubility	Qualitative Solubility
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	175 mg/mL (requires sonication)[1]	-
Methanol	Polar Protic	Not Available	Slightly Soluble[2][3] [4]
Dichloromethane (DCM)	Halogenated	Not Available	Has a certain solubility
N,N- Dimethylformamide (DMF)	Polar Aprotic	Not Available	Has a certain solubility
Water	Polar Protic	Not Available	Poorly soluble

It is predicted that **4-iodo-1H-imidazole** is generally soluble in other organic solvents, a common characteristic for such heterocyclic compounds. The poor aqueous solubility is attributed to the hydrophobic nature of the molecule.

## **Experimental Protocols for Solubility Determination**

For researchers aiming to determine the precise solubility of **4-iodo-1H-imidazole**, the following established methods are recommended.

## **Shake-Flask Method for Thermodynamic Solubility**



The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

### Methodology:

- Preparation: An excess amount of solid **4-iodo-1H-imidazole** is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial).
- Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved compound. A thermostatically controlled shaker or rotator is used for this purpose.
- Phase Separation: After equilibration, the undissolved solid is separated from the solution.
   This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 μm) to remove any remaining solid particles.
- Quantification: The concentration of 4-iodo-1H-imidazole in the clear, saturated filtrate is
  determined using a suitable analytical technique, such as High-Performance Liquid
  Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry
  (LC-MS).
- Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL, g/100mL, or molarity).

### **Potentiometric Titration for Ionizable Compounds**

For ionizable compounds like imidazoles, potentiometric titration can be an efficient method to determine both the pKa and the intrinsic solubility.

#### Methodology:

- Sample Preparation: A known amount of 4-iodo-1H-imidazole is suspended in a specific volume of water or a co-solvent mixture.
- Titration Setup: The suspension is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

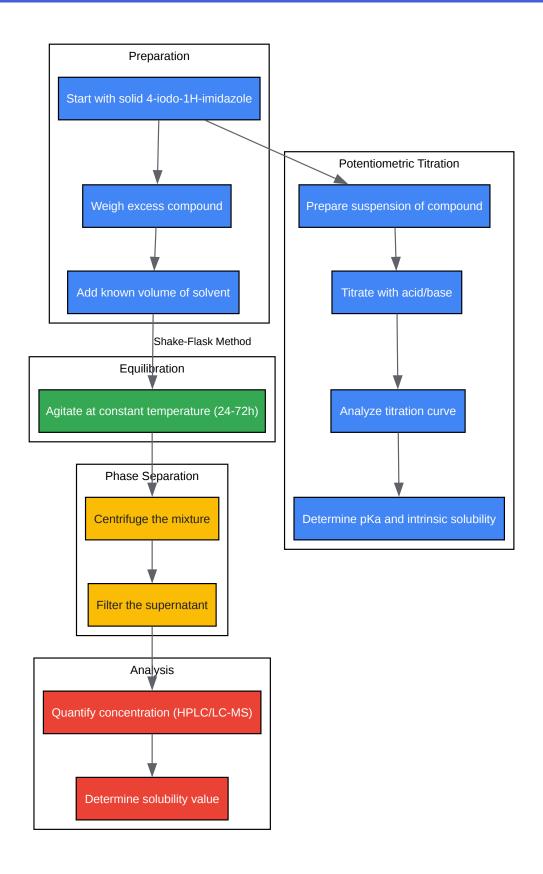


- Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition.
- Data Analysis: The titration curve (pH versus volume of titrant added) is plotted. The point of
  inflection in the curve corresponds to the pKa of the compound. The intrinsic solubility can be
  calculated from the pH at which the compound begins to precipitate or dissolve, in
  conjunction with the pKa value and the initial concentration of the compound.

# **Experimental Workflow Visualization**

The following diagram illustrates a general workflow for determining the solubility of a chemical compound like **4-iodo-1H-imidazole**.





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Caption: General workflow for solubility determination.



## **Signaling Pathways**

Specific signaling pathways directly involving **4-iodo-1H-imidazole** are not well-documented in publicly available literature. However, the imidazole moiety is a common scaffold in a vast array of biologically active molecules and approved drugs[5]. Imidazole-containing compounds are known to interact with a wide range of biological targets, including enzymes and receptors, and are implicated in various signaling pathways. The development of drugs containing the imidazole ring spans therapeutic areas such as oncology, infectious diseases, and inflammation. Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of **4-iodo-1H-imidazole**.

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